molecular formula C15H15N3O4 B5813854 4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide

4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide

Cat. No. B5813854
M. Wt: 301.30 g/mol
InChI Key: MAGPNWKVRVAFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide, also known as GW 5074, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1996 by Glaxo Wellcome Inc. and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide 5074 inhibits the activity of several kinases by binding to their ATP-binding sites. It has been shown to be a selective inhibitor of c-Raf kinase, which is a key regulator of the MAPK/ERK signaling pathway. By inhibiting c-Raf, this compound 5074 blocks the activation of downstream kinases, such as MEK and ERK, which play a critical role in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound 5074 has been shown to have both biochemical and physiological effects in various cell types and animal models. In cancer cells, this compound 5074 has been shown to inhibit cell proliferation and induce apoptosis by blocking the MAPK/ERK signaling pathway. In animal models of neurodegenerative diseases, this compound 5074 has been shown to improve cognitive function and reduce neuroinflammation by inhibiting c-Raf and downstream kinases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide 5074 in lab experiments is its selectivity for c-Raf kinase, which allows for specific inhibition of the MAPK/ERK signaling pathway. This can be useful in studying the role of this pathway in various disease models. However, one limitation of using this compound 5074 is its potential off-target effects, as it has been shown to inhibit other kinases at higher concentrations. Additionally, the solubility and stability of this compound 5074 can be a challenge in some experimental settings.

Future Directions

There are several potential future directions for research involving 4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide 5074. One area of interest is the development of more potent and selective inhibitors of c-Raf kinase, which could have therapeutic potential in cancer and other diseases. Another area of interest is the investigation of the role of the MAPK/ERK signaling pathway in aging and age-related diseases, as this pathway has been implicated in the regulation of cellular senescence and aging-related phenotypes. Finally, the potential use of this compound 5074 as a tool for studying the role of kinases in other signaling pathways and disease models could also be explored.

Synthesis Methods

The synthesis of 4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide 5074 involves several steps, including the reaction of 4-methyl-2-pyridinylamine with 3-nitrobenzoyl chloride to form an intermediate, which is then reacted with ethyl chloroformate to produce the final product. The synthesis method has been optimized over the years to improve yield and purity, and different variations of the method have been reported in the literature.

Scientific Research Applications

4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide 5074 has been used in a wide range of scientific research applications, including cancer research, neuroscience, and cardiovascular disease. It has been shown to inhibit several kinases, including c-Raf, MEK1, and ERK1/2, which are involved in cell signaling pathways that regulate cell growth, differentiation, and survival. This compound 5074 has also been used to study the role of these kinases in various disease models, such as cancer cell lines and animal models of neurodegenerative diseases.

properties

IUPAC Name

4-ethoxy-N-(4-methylpyridin-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-3-22-13-5-4-11(9-12(13)18(20)21)15(19)17-14-8-10(2)6-7-16-14/h4-9H,3H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGPNWKVRVAFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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